1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid
Overview
Description
1-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid is a synthetic compound characterized by the presence of a benzimidazole core substituted with a 3,4,5-trimethoxyphenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid typically involves the condensation of 3,4,5-trimethoxyaniline with o-phenylenediamine, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, polyphosphoric acid (PPA) can be used as a cyclization agent, while carboxylation can be achieved using carbon dioxide under high pressure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the trimethoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced benzimidazole compounds .
Scientific Research Applications
1-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with various molecular targets. The trimethoxyphenyl group is known to enhance binding affinity to certain proteins, while the benzimidazole core can interact with nucleic acids or enzymes. This compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can modulate the activity of enzymes like histone deacetylases (HDACs) and kinases, affecting gene expression and signal transduction pathways .
Comparison with Similar Compounds
3,4,5-Trimethoxyphenylacrylic acid: Shares the trimethoxyphenyl group but differs in the core structure.
1-(3,4,5-Trimethoxyphenyl)-2-aryl-1H-imidazole: Similar in having the trimethoxyphenyl group but with an imidazole core.
3,4,5-Trimethoxycinnamic acid: Contains the trimethoxyphenyl group with a cinnamic acid core.
Uniqueness: 1-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid is unique due to its combination of the benzimidazole core and the trimethoxyphenyl group, which imparts distinct biological activities and chemical reactivity. This combination is not commonly found in other compounds, making it a valuable molecule for various applications .
Properties
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)benzimidazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-22-14-7-11(8-15(23-2)16(14)24-3)19-9-18-12-6-10(17(20)21)4-5-13(12)19/h4-9H,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPHTQYXNVUDHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=NC3=C2C=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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